molecular formula C18H26N4OS B2666812 N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide CAS No. 1241239-61-1

N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide

Cat. No. B2666812
CAS RN: 1241239-61-1
M. Wt: 346.49
InChI Key: BICQKRUOPWIUBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction between ethyl cyanoacetate , 1,2-dibromoethane , potassium carbonate , and DMSO . The resulting product is ethyl 1-cyano-1-cyclopropanecarboxylate , which serves as a key intermediate in the synthesis of our target compound .


Molecular Structure Analysis

The molecular structure of N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide reveals fascinating features. It consists of a cyclopropane ring , a piperazine ring , and a thiophene-containing side chain . The nitrile group (CN) adds to its chemical diversity, potentially influencing its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its functional groups (amide, nitrile, and piperazine) suggest potential reactivity. Researchers explore its behavior under various conditions, including hydrolysis, reduction, and derivatization. These reactions provide insights into its stability and versatility .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index at n20/D is 1.445 .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle it in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific toxicity data and hazards associated with this compound require further investigation .

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4OS/c1-18(14-19,15-4-5-15)20-17(23)13-22-10-8-21(9-11-22)7-6-16-3-2-12-24-16/h2-3,12,15H,4-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQKRUOPWIUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide

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